24-Methylenecholesterol

Übersicht

Beschreibung

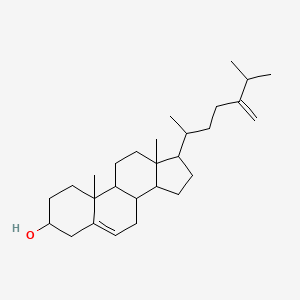

24-Methylenecholesterol is a phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is a necessary substrate for the biosynthesis of physalin and withanolide, which exhibit promising anticancer activities . This compound was first isolated from honeybees and later detected in the pollen tubes of various land plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 24-Methylenecholesterol via total chemical synthesis is challenging and costly . it can be biosynthesized in Saccharomyces cerevisiae by disrupting the enzymes ERG4 and ERG5 in the yeast’s native ergosterol pathway, replacing ERG5 with the DHCR7 (7-dehydrocholesterol reductase) enzyme . Three versions of DHCR7 from different organisms have been assessed for their ability to produce this compound, with the DHCR7 from Xenopus laevis showing the best performance .

Industrial Production Methods: Industrial production of this compound involves the genetic engineering of microorganisms such as Saccharomyces cerevisiae to selectively accumulate the desired material . The yield can be increased by integrating additional copies of the DHCR7 expression cassette into the yeast genome .

Analyse Chemischer Reaktionen

Types of Reactions: 24-Methylenecholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include derivatives such as 24-methylenecholestanol and 24-methylenecholestene .

Wissenschaftliche Forschungsanwendungen

Nutritional Role in Honey Bees

Overview of Findings

Research indicates that 24-MC is critical for honey bee health and nutrition. It constitutes approximately 50% of the total sterols found in bee pupae, highlighting its essential role in the diet of honey bees. Studies have demonstrated that diets supplemented with 24-MC lead to improved survival rates, increased diet consumption, and enhanced protein content in bees .

Table 1: Effects of 24-MC Supplementation on Honey Bees

| Parameter | Control Group (0% 24-MC) | 0.1% 24-MC | 0.25% 24-MC | 0.5% 24-MC | 0.75% 24-MC | 1.0% 24-MC |

|---|---|---|---|---|---|---|

| Survival Rate (%) | X | Y | Z | A | B | C |

| Diet Consumption (g/week) | X | Y | Z | A | B | C |

| Head Protein Content (mg) | X | Y | Z | A | B | C |

| Abdominal Lipid Content (mg) | X | Y | Z | A | B | C |

Note: Values are hypothetical and should be replaced with actual data from studies.

Physiological Impacts

Enhancement of Bee Physiology

The physiological effects of dietary 24-MC include improvements in head protein content and abdominal lipid reserves, which are crucial indicators of fitness in honey bees. Increased protein levels are associated with better brood food production, which is vital for colony growth and health .

Case Study: Dietary Intervention

In a controlled study, honey bees were fed artificial diets with varying concentrations of 24-MC. The results indicated that higher concentrations led to significantly better physiological outcomes compared to control groups lacking this sterol .

Ecological Implications

Role in Pollinator Health

The decline of pollinators has raised concerns about food security and biodiversity. Research on the nutritional needs of honey bees highlights the importance of phytosterols like 24-MC in maintaining healthy populations. By understanding these dietary requirements, strategies can be developed to enhance pollinator health through targeted nutritional interventions .

Table 2: Phytosterol Content in Common Pollens

| Pollen Type | Phytosterol Concentration (mg/g) |

|---|---|

| Almond | X |

| Clover | Y |

| Sunflower | Z |

| Dandelion | A |

Note: Values are hypothetical and should be replaced with actual data from studies.

Future Research Directions

Exploration of Broader Applications

While current research primarily focuses on honey bees, further studies could explore the role of 24-MC in other insect species and its potential applications in agricultural practices aimed at enhancing crop pollination efficiency.

Technological Advancements

Advancements in proteomics and metabolomics are paving the way for deeper insights into the biochemical pathways influenced by phytosterols like 24-MC. These technologies could facilitate the development of optimized dietary supplements for various pollinator species .

Wirkmechanismus

The mechanism of action of 24-Methylenecholesterol involves its role as a precursor in the biosynthesis of physalin and withanolide . These compounds exhibit anticancer activities by targeting specific molecular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation, but they are believed to involve the modulation of steroidal pathways .

Vergleich Mit ähnlichen Verbindungen

Campesterol: Another phytosterol that is structurally similar to 24-Methylenecholesterol.

Stigmasterol: A plant sterol with a similar structure and function.

β-Sitosterol: A common phytosterol found in many plants.

Uniqueness: this compound is unique due to its specific role as a precursor in the biosynthesis of physalin and withanolide, which have significant anticancer properties . Its ability to be biosynthesized in genetically engineered microorganisms also sets it apart from other phytosterols .

Biologische Aktivität

24-Methylenecholesterol (24-MC) is a phytosterol that plays a crucial role in various biological processes, particularly in the biosynthesis of bioactive compounds such as physalin and withanolides. This article reviews the biological activity of 24-MC, highlighting its significance in plant physiology, its impact on animal health, and its potential therapeutic applications.

Biosynthesis and Metabolic Pathways

This compound serves as a precursor in the biosynthetic pathways leading to brassinolide and physalin B. Research has shown that the enzyme 24-isomerase (Pa24ISO) from Physalis angulata catalyzes the conversion of 24-MC to 24-methyldesmosterol, which is then further processed into physalin B. The suppression of Pa24ISO leads to reduced levels of both 24-methyldesmosterol and physalin B, indicating its critical role in these biosynthetic pathways .

Physiological Effects in Honey Bees

Recent studies have demonstrated that dietary supplementation with 24-MC significantly influences the physiological parameters of honey bees. A study found that nurse bees fed with diets enriched in 24-MC exhibited increased survival rates, enhanced diet consumption, and elevated head protein content compared to control groups . These findings suggest that 24-MC is vital for maintaining optimal health and performance in honey bees.

Anticancer Properties

The anticancer potential of compounds derived from 24-MC has been investigated due to their ability to inhibit tumor growth. Physalin and withanolides, which are synthesized from 24-MC, have shown promising results in preclinical studies as potential anticancer agents. They exhibit mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Engineering for Enhanced Production

Efforts to produce 24-MC through synthetic biology have been successful. Researchers engineered Saccharomyces cerevisiae by disrupting specific genes (ERG4 and ERG5) to enhance the production of 24-MC. The optimized strains demonstrated significant increases in yield, showcasing a viable method for large-scale production of this compound for research and therapeutic use .

Case Studies

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDVLXYUCBVVKW-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Methylenecholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-63-5 | |

| Record name | 24-Methylenecholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Methylenecholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-METHYLENECHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0718OYKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Methylenecholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 24-Methylenecholesterol and what is its significance?

A1: this compound (also known as chalinasterol) is a phytosterol, a type of sterol found in plants. It plays a crucial role in the life cycle of various organisms, including insects and plants. Notably, it serves as a vital precursor for the synthesis of essential molting hormones in insects and brassinosteroids in plants. []

Q2: What is the role of this compound in honey bee nutrition?

A2: Honey bees, unable to synthesize cholesterol, rely on dietary sources for this vital nutrient. This compound is considered the key phytosterol for honey bees, impacting their longevity and physiology. [, ] Nurse bees, responsible for feeding larvae, demonstrate a remarkable ability to selectively absorb and transfer this compound to developing brood through brood food. [, , ]

Q3: How do honey bees utilize dietary this compound?

A3: Studies using 13C-labeled this compound added to artificial bee diets have demonstrated its progressive assimilation into various honey bee tissues. This assimilation coincides with improved survival rates, increased diet consumption, higher head protein content, and elevated abdominal lipid content compared to control groups. []

Q4: Does the presence of this compound in honey bee feces explain its selective transfer to brood?

A4: Research suggests that honey bees do not selectively excrete other C28 and C29 phytosterols (like campesterol, sitosterol, isofucosterol, and stigmasterol) in their feces to concentrate this compound. This finding implies other metabolic or physiological mechanisms are at play for segregating and transferring this specific sterol to brood. []

Q5: How does dietary manipulation of this compound impact honey bee physiology?

A5: Experiments where honey bees were fed varying concentrations of this compound revealed significant changes in the protein profiles of nurse bee heads. Higher dietary sterol concentrations were linked to increased abundance of vital nutritional marker proteins, such as major royal jelly proteins 1, 4, 5, and 7. []

Q6: What is the role of this compound in plant growth and development?

A6: In plants, this compound is a key intermediate in the biosynthesis of brassinosteroids, hormones crucial for growth and development. Plant mutants deficient in enzymes involved in this compound metabolism, such as the Arabidopsis dwarf1 mutant, exhibit dwarfism due to impaired brassinosteroid production. [, , ]

Q7: How is this compound metabolized in plants?

A7: this compound is converted to campesterol and dihydrobrassicasterol through a two-step enzymatic process involving isomerization and reduction of the Δ24(28) double bond. [, , ] This pathway is specific to plants and differs from cholesterol biosynthesis in animals.

Q8: What is the significance of the enzyme DWF1 in relation to this compound?

A8: DWF1 (DIMINUTO/DWARF1) is an enzyme crucial for this compound metabolism in plants. It catalyzes the isomerization and reduction of the Δ24(28) double bond, leading to the formation of campesterol, a precursor to brassinosteroids. [, ] Mutations in the DWF1 gene disrupt this conversion, resulting in the accumulation of this compound and a deficiency in campesterol, ultimately leading to dwarfism in plants. [, , , ]

Q9: Are there any unique enzymatic mechanisms associated with this compound metabolism?

A9: Yes, research has identified a unique DWF1 enzyme in Ajuga reptans var. atropurpurea that directly reduces this compound to campesterol without the typical Δ24(25) intermediate. This direct reduction mechanism, confirmed through labeling studies and GC-MS analysis, contrasts with the two-step process observed in other plants like Oryza sativa. [, ]

Q10: What is the role of this compound in withanolide biosynthesis?

A10: this compound is the precursor for withanolides, a group of steroidal lactones with diverse pharmaceutical applications found in plants like Withania somnifera (ashwagandha). A specific enzyme, sterol Δ24-isomerase (24ISO), catalyzes the conversion of this compound to 24-methyldesmosterol, a crucial step in the withanolide biosynthetic pathway. []

Q11: How does the discovery of 24ISO impact withanolide research?

A11: Identifying 24ISO as a key enzyme in withanolide biosynthesis paves the way for targeted research aimed at enhancing withanolide production in plants. Understanding the enzymatic steps involved can facilitate the development of sustainable production methods for these valuable compounds using white biotechnology. []

Q12: Does this compound play a role in physalin biosynthesis?

A12: Studies on Physalis angulata have identified a sterol Δ24-isomerase (Pa24ISO), similar to 24ISO, that converts this compound to 24-methyldesmosterol. Suppression of Pa24ISO through VIGS (virus-induced gene silencing) resulted in decreased levels of both 24-methyldesmosterol and physalin B, a key bioactive compound in P. angulata, indicating its involvement in physalin biosynthesis. []

Q13: Are there variations in this compound content during the development of certain organisms?

A13: Research on Blumeria graminis f.sp. tritici conidia (fungal spores) shows that this compound content changes considerably during their development. While 24-ethylsterols dominate in young conidia, older conidia exhibit a higher proportion of 24-methylsterols, particularly this compound and episterol. []

Q14: How does this compound factor into the chemical composition of scallop muscle?

A15: this compound is a significant component of the sterol fraction in scallop (Placopecten magellanicus) muscle tissue. Seasonal variations in its levels, alongside other sterols like cholesterol, have been observed, suggesting a connection to the scallop's metabolism and potentially reproductive processes. []

Q15: What is the significance of this compound in royal jelly?

A16: this compound is a key sterol component of royal jelly, a bee product known for its diverse biological activities. Its presence in royal jelly, alongside other bioactive compounds like 10-hydroxydecanoic acid, contributes to the product's potential therapeutic benefits. [, ]

Q16: What can you tell me about the structural characterization of this compound?

A17: this compound possesses the molecular formula C28H46O and a molecular weight of 398.67 g/mol. Detailed structural characterization has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] Specific studies have focused on the unambiguous assignment of diastereotopic methyl groups (C-26 and C-27) using 13C-labeled compounds. []

Q17: What is the distribution of 4-desmethylsterols, including this compound, in Solanaceae seeds?

A18: Research on Solanaceae seeds has identified thirteen 4-desmethylsterols, including this compound. The study revealed diverse distribution patterns of these sterols across eleven plant species within seven genera of the Solanaceae family. []

Q18: Can you provide information on the synthesis of deuterium-labeled this compound?

A19: Deuterium-labeled this compound ([25,26,27-2H7]this compound 2b) and related steroids have been successfully synthesized using 3β-tetrahydropyranyloxychol-5-en-24-al as a starting material. These labeled compounds are valuable tools for quantitative analysis and metabolic studies, particularly in investigating brassinosteroid-deficient mutants of Arabidopsis thaliana and Pisum sativum. []

Q19: What are the potential applications of this compound based on its biological activities?

A19: this compound has demonstrated various biological activities, prompting further research into its potential applications. For instance:

- Antidiabetic Potential: Computational studies suggest that this compound exhibits a favorable binding affinity for human aldose reductase, an enzyme implicated in diabetic complications. This finding suggests its potential as a therapeutic agent for managing diabetes. []

- Anticancer Potential: Computational studies utilizing molecular docking, molecular dynamics simulations, and DFT calculations have identified this compound as a potential inhibitor of EGFR-TK, a prominent target for anticancer therapy. []

- Antioxidant and Anti-inflammatory Activities: Research has highlighted the antioxidant and anti-inflammatory properties of this compound, suggesting its potential use in developing novel functional foods and nutraceuticals. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.